molecular formula C22H20FN7O2 B2699633 (3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920374-54-5

(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2699633
CAS No.: 920374-54-5
M. Wt: 433.447
InChI Key: FNMZFTGCICDMBO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core (Figure 1). Its structure includes a piperazine ring linked to a methanone group substituted with a 3-fluorophenyl moiety. The triazolopyrimidine core is further substituted with a 3-methoxyphenyl group at the 3-position. This dual aromatic substitution pattern (fluorophenyl and methoxyphenyl) confers distinct electronic and steric properties, which influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may modulate electron density and receptor interactions .

Properties

IUPAC Name

(3-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMZFTGCICDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN6OC_{22}H_{21}FN_6O, with a molecular weight of 403.43 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine ring and a fluorophenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H21FN6O
Molecular Weight403.43 g/mol
IUPAC NameThis compound

1. Anticancer Activity

Research has demonstrated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines:

  • MCF-7 Cells : The compound showed an IC50 value of approximately 9.1 µg/mL, indicating potent activity against breast cancer cells.
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

2. Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. The compound's anti-inflammatory potential was assessed through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In vivo studies demonstrated reduced edema in carrageenan-induced paw edema models, supporting its therapeutic potential in inflammatory conditions .

3. Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria and fungi:

  • Bacterial Strains Tested : The compound exhibited notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 1 to 8 µg/mL for various strains, indicating strong antibacterial properties .

Case Studies

Several studies have explored the biological activity of similar compounds with triazole and pyrimidine scaffolds:

  • Study on Triazole Derivatives : A comprehensive review highlighted that derivatives with fluorinated phenyl groups often display enhanced biological activity due to improved lipophilicity and receptor binding affinity .
  • Clinical Trials : Some derivatives have progressed to clinical trials for their potential use as anticancer agents, showcasing their therapeutic relevance.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against specific bacterial strains.
  • Analgesic and Anti-inflammatory Effects : Potential applications in pain management and inflammation reduction.
  • Enzyme Inhibition : Acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase.

Anticancer Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds with the triazolo[4,5-d]pyrimidine structure showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the modulation of cell cycle regulators like CDK2.
  • Induction of Apoptosis : Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways.

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : Research has shown that this compound can inhibit carbonic anhydrase activity, which is relevant for treating conditions like glaucoma and epilepsy.
  • Cholinesterase Inhibition : Inhibition studies revealed that it also affects cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s disease.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis via CDK2 inhibition
AntimicrobialActive against specific bacterial strains
AnalgesicPotential for pain relief
Anti-inflammatoryReduces inflammation
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase

Chemical Reactions Analysis

Functional Group Interactions

The compound’s reactivity stems from its triazolopyrimidine core, piperazine ring, and fluorophenyl substituent:

Functional Group Reaction Type Mechanism
Triazolopyrimidine Ring Alkylation/Acylation Electrophilic substitution at reactive positions (e.g., positions 2/5)
Piperazine Moiety Nucleophilic Substitution Amine groups react with alkylating agents (e.g., alkyl halides)
Fluorophenyl Group Electrophilic Aromatic Substitution Directed fluorine substitution (ortho/para positions) under catalytic conditions

Hydrolysis

The methanone carbonyl group undergoes hydrolysis under acidic or basic conditions, converting to a carboxylic acid or its conjugate base.

Oxidation

The triazolopyrimidine ring may oxidize to form N-oxides, altering biological activity .

Substitution Reactions

  • Alkylation : Piperazine reacts with alkyl halides to form secondary amines.

  • Acylation : Amide formation via coupling with acid chlorides.

Structural Stability and Reactivity Trends

The compound’s stability is influenced by:

  • Fluorine Substituent : Enhances aromatic ring stability and directs electrophilic substitution .

  • Piperazine Solubility : Facilitates aqueous-phase reactions but may limit lipophilic interactions.

  • Triazolopyrimidine Core : Contributes to thermal stability and resistance to hydrolysis under mild conditions .

Biological Activity and Reactivity

While not directly a reaction pathway, the compound’s interaction with biological targets (e.g., enzymes) is critical for its pharmacological potential. The triazolopyrimidine-piperazine motif is associated with kinase inhibition, suggesting reactivity with kinase active sites .

Analytical Characterization

Technique Key Findings
NMR Spectroscopy Confirms proton environments in the triazolopyrimidine and piperazine regions
Mass Spectrometry Identifies molecular ion peaks corresponding to the molecular formula (C₂₂H₁₇F₃N₇O₂)
IR Spectroscopy Detects carbonyl stretches (C=O) and aromatic C-F bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The triazolopyrimidine scaffold is shared among analogs, but substituent variations critically define their biological activity. Key comparisons include:

Compound Name Substituents (R1, R2) Molecular Weight Key Structural Differences Hypothesized Bioactivity Impact
Target Compound R1: 3-fluorophenyl; R2: 3-methoxyphenyl 487.48 g/mol Meta-substituted aryl groups Enhanced selectivity due to steric hindrance; methoxy group may improve solubility
Analog from R1: 4-(trifluoromethyl)phenyl; R2: 4-methylphenyl 511.49 g/mol Para-substituted aryl groups; trifluoromethyl (electron-withdrawing) Higher lipophilicity (CF3 group) but reduced metabolic stability

Key Findings :

Functional Group Modifications and Receptor Interactions
  • Triazolopyrimidine Core: This heterocyclic system is common in kinase inhibitors and adenosine receptor antagonists. Substitutions at the 3- and 7-positions (e.g., aryl groups) dictate target specificity .
  • Piperazine Linker: The piperazine-methanone moiety enhances solubility and serves as a flexible spacer, allowing optimal positioning of aromatic groups for receptor engagement. Modifications here (e.g., replacing methanone with carbamate) could alter conformational stability .
Bioactivity and Selectivity Insights
  • Therapeutic Windows: Analogous compounds with fluorinated aryl groups (e.g., 3-fluorophenyl) show increased membrane permeability and selectivity for cancerous cells over normal tissues, as seen in ferroptosis-inducing agents .
  • Receptor Affinity Trends: Studies on cannabinoid analogs (e.g., ) demonstrate that side-chain length and substituent bulk influence receptor binding. For the target compound, the compact meta-substituted aryl groups may favor interactions with hydrophobic receptor pockets, akin to optimal chain lengths in cannabinoid derivatives .

Predictive Modeling and Toxicity Screening

Tools like Hit Dexter 2.0 () could assess the target compound’s risk of promiscuous binding or toxicity. Its structural similarity to "dark chemical matter" (inactive compounds with hidden risks) remains unstudied, highlighting the need for predictive modeling to prioritize in vitro testing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do their yields compare?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the [1,2,3]triazolo[4,5-d]pyrimidine core .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .
  • Final functionalization : Introduction of the 3-fluorophenyl and 3-methoxyphenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
  • Yield Optimization : Reported yields range from 15–35% for one-pot methods and 40–60% for stepwise syntheses, depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Essential for confirming substituent positions, particularly distinguishing between triazole regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₁F₂N₇O₂) and detects isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in related triazolopyrimidine derivatives .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence polarization or ADP-Glo™ assays to test affinity for kinase targets (e.g., Aurora kinases) due to structural similarity to known triazolopyrimidine inhibitors .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and Stability : Assess physicochemical properties via HPLC-UV under physiological pH (7.4) to guide in vivo studies .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed computationally?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts thermodynamic stability of triazole regioisomers by comparing activation energies for cyclization pathways .
  • Molecular Dynamics (MD) Simulations : Models solvent effects and catalyst interactions (e.g., Cu(I) coordination) to optimize reaction conditions for desired regioselectivity .
  • Case Study : For analogous compounds, DFT-guided solvent selection (DMF vs. THF) improved regioselectivity from 1:1 to 4:1 in favor of the 1,2,3-triazole isomer .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) to rule out false positives/negatives .
  • Metabolite Profiling : Use LC-MS to identify off-target metabolites that may interfere with activity, especially in in vivo models .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to account for variability in cell-based assays, as seen in antioxidant activity studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer :

  • Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) and compare IC₅₀ values .
  • 3D-QSAR Modeling : Build CoMFA or CoMSIA models using biological data from analogs to predict key pharmacophore features .
  • Crystallographic Data : Overlay ligand-bound protein structures (e.g., PDB entries for Aurora kinases) to rationalize binding mode differences .

Data Contradiction Analysis

Q. Why might solubility predictions from computational models conflict with experimental data?

  • Methodological Answer :

  • Limitations of LogP Calculations : Traditional octanol-water partition coefficients (LogP) may fail to account for specific solvent-solute interactions (e.g., hydrogen bonding with the triazole moiety) .
  • Experimental Mitigation : Use experimental solubility parameters (Hansen solubility parameters) or nanoformulation (e.g., liposomal encapsulation) to improve correlation .

Methodological Best Practices

  • Synthesis : Prioritize stepwise synthesis over one-pot methods for better regiochemical control .
  • Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational flexibility .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs to ensure reproducibility .

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